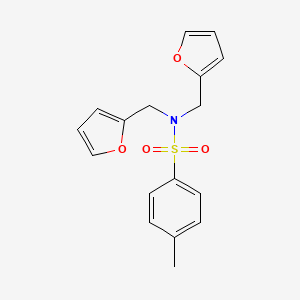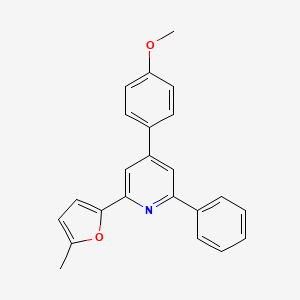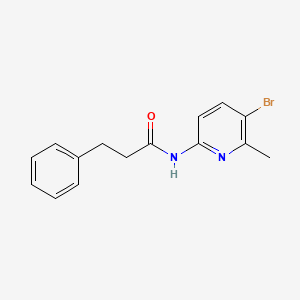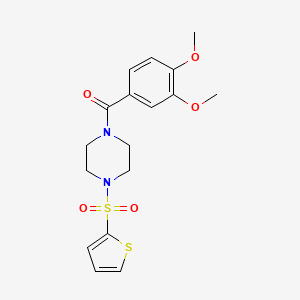
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide, also known as DMHMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMHMIC belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. In addition, this compound has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and iNOS, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. In addition, this compound has been reported to modulate the activity of various neurotransmitter systems, enhance synaptic plasticity, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. In addition, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide. First, more studies are needed to elucidate the exact mechanism of action of this compound. Second, more studies are needed to determine the optimal dosage and administration route of this compound for various applications. Third, more studies are needed to investigate the potential side effects of this compound. Finally, more studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits diverse biological activities, including anti-inflammatory, antioxidant, and antitumor activities. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. More research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of triethylamine, followed by the reaction with hydrazine hydrate and acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-(2-methoxybenzoyl)hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been reported to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. This makes this compound a potential candidate for the treatment of various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety.
In neuroscience, this compound has been shown to enhance synaptic plasticity, which is the ability of the brain to adapt to changes in the environment. This makes this compound a potential candidate for the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(2-methoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-23-11-8-9-15(25-3)13(10-11)18-17(22)20-19-16(21)12-6-4-5-7-14(12)24-2/h4-10H,1-3H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHNNCCRLJBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)


![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)